3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Metabolic stability Drug metabolism Pharmacokinetics

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine (CAS 1707358-05-1; molecular formula C₁₀H₁₁BrF₂N₂, MW 277.11) is a disubstituted heterocyclic building block that combines a bromopyridine electrophilic handle with a 4,4-difluoropiperidine pharmacophore. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting Wnt/β-catenin pathway inhibition and kinase-driven proliferative diseases.

Molecular Formula C10H11BrF2N2
Molecular Weight 277.11 g/mol
CAS No. 1707358-05-1
Cat. No. B1411652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
CAS1707358-05-1
Molecular FormulaC10H11BrF2N2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H11BrF2N2/c11-8-5-9(7-14-6-8)15-3-1-10(12,13)2-4-15/h5-7H,1-4H2
InChIKeyORIROBWHDSVMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine (CAS 1707358-05-1): A Strategic Fluorinated Pyridinyl-Piperidine Building Block for Kinase-Targeted Drug Discovery


3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine (CAS 1707358-05-1; molecular formula C₁₀H₁₁BrF₂N₂, MW 277.11) [1] is a disubstituted heterocyclic building block that combines a bromopyridine electrophilic handle with a 4,4-difluoropiperidine pharmacophore. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting Wnt/β-catenin pathway inhibition [2] and kinase-driven proliferative diseases. Its structural architecture embeds two strategically differentiated reactive centers—a C3‑bromo substituent on the pyridine ring for palladium-catalyzed cross-coupling and a gem‑difluorinated piperidine ring that modulates basicity, lipophilicity, and metabolic stability relative to non-fluorinated piperidine congeners. The compound is commercially available at ≥98% purity (NLT 98%) and is supplied under ISO-certified quality systems suitable for pharmaceutical R&D and regulatory-compliant procurement workflows.

Why 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine Cannot Be Interchanged with Non-Fluorinated or Regioisomeric Analogs Without Compromising Key Physicochemical and Pharmacological Parameters


The temptation to substitute 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine with its non-fluorinated piperidine analog (CAS 24255-93-4) or regioisomeric variants (e.g., 2‑bromo‑5‑substituted or 3‑chloro‑5‑substituted derivatives) carries quantifiable risks. Incorporation of the gem‑difluoro motif reduces the piperidine nitrogen basicity by approximately 2.2 pKₐ units (predicted pKₐ ~8.2 vs. ~10.4 for piperidine) [1], altering the ionization state at physiological pH and consequently impacting solubility, permeability, and off-target hERG binding liability. The same fluorine substitution increases metabolic half-life roughly 3.2‑fold (t₁/₂ 6.7 h vs. 2.1 h for standard piperidine HCl) and raises LogP by ~0.9 units , parameters that directly dictate pharmacokinetic attrition rates in lead optimization. Furthermore, the C3‑bromo pyridine position provides orthogonal reactivity distinct from the C2‑ or C4‑bromo regioisomers and superior oxidative addition kinetics compared to the C3‑chloro analog in Pd‑catalyzed cross-coupling [2]. Generic replacement thus carries a concrete risk of altered metabolic stability, shifted ionization equilibria, and divergent synthetic efficiency—any of which can invalidate structure‑activity relationship (SAR) conclusions or delay milestone delivery in a discovery program.

Quantitative Differentiation Evidence: 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine vs. Key Structural Comparators


Metabolic Stability: 4,4-Difluoropiperidine Moiety Extends Half-Life 3.2-Fold Over Standard Piperidine HCl

The 4,4-difluoropiperidine ring at the 5‑position of the target compound confers a metabolic half-life advantage relative to the corresponding non‑fluorinated piperidine analog. A direct performance comparison between 4,4-difluoropiperidine hydrochloride (the parent amine motif present in CAS 1707358-05-1) and standard piperidine hydrochloride shows t₁/₂ = 6.7 h versus t₁/₂ = 2.1 h, representing a 3.2‑fold improvement . Because the target compound retains the intact 4,4‑difluoropiperidine ring, the metabolic stabilization observed for the parent amine is expected to translate proportionally to derivatives bearing this moiety. This class-level inference is supported by the established mechanism: the electron‑withdrawing gem‑difluoro group deactivates the piperidine α‑carbons toward cytochrome P450‑mediated oxidative metabolism, a phenomenon extensively documented for fluorinated alicyclic amines in drug discovery [1].

Metabolic stability Drug metabolism Pharmacokinetics Lead optimization

Lipophilicity Modulation: +0.9 LogP Units Relative to Non-Fluorinated Piperidine Improves Membrane Permeability Potential

The gem‑difluoropiperidine substituent increases LogP by approximately +0.9 units compared to the non‑fluorinated piperidine ring (LogP 1.2 vs. 0.3 for the parent hydrochloride salts) . This lipophilicity enhancement, driven by the hydrophobic character of the C–F bonds, positions 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine closer to the optimal LogP range (typically 1–3) for passive membrane permeability while remaining below the thresholds associated with promiscuous binding (LogP >5) or poor aqueous solubility. In contrast, the non‑fluorinated analog 3‑Bromo‑5‑(piperidin‑1‑yl)pyridine (CAS 24255-93-4, LogP ~0.42 predicted for the free base [1]) falls below optimal permeability range, potentially requiring additional structural modification to achieve adequate cellular penetration.

Lipophilicity LogP Membrane permeability Drug-likeness

Basicity Attenuation: pKₐ Reduction of ~2.2 Units Lowers Ionization-Dependent Off-Target Risks

The electron‑withdrawing effect of the gem‑difluoro substituent on the piperidine ring reduces the predicted basicity from pKₐ ~10.4 (piperidine) to pKₐ ~8.2 (4,4‑difluoropiperidine), a decrease of approximately 2.2 log units [1]. This modulation is critical because strongly basic amines (pKₐ >9) are associated with increased risk of hERG channel blockade (cardiotoxicity), phospholipidosis, and P‑glycoprotein (Pgp)‑mediated efflux [2]. By shifting the ionization equilibrium, the difluoropiperidine moiety in CAS 1707358-05-1 reduces the fraction of protonated amine at physiological pH (7.4) from >99.9% (piperidine) to ~86% (4,4‑difluoropiperidine), thereby attenuating the cation‑π and electrostatic interactions that drive off‑target binding to hERG and other antitargets. The non‑fluorinated analog 3‑Bromo‑5‑(piperidin‑1‑yl)pyridine, which retains the full piperidine basicity, cannot achieve this risk mitigation without additional structural modification.

Basicity pKₐ hERG liability Phospholipidosis risk

Orthogonal Synthetic Reactivity: C3‑Bromo Substituent Enables Chemoselective Cross‑Coupling Distinct from Chloro and Regioisomeric Analogs

The C3‑bromo substituent on the pyridine ring of CAS 1707358-05-1 provides a kinetically privileged site for Pd(0)-catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig) relative to the C3‑chloro analog. The lower C–Br bond dissociation energy (~284 kJ/mol) compared to C–Cl (~327 kJ/mol) translates to faster oxidative addition, the rate‑determining step for most cross‑coupling cycles [1]. This chemoselectivity is experimentally exploited in orthogonally dihalogenated pyridine systems: in 3‑bromo‑5‑chloropyridine, Suzuki coupling occurs preferentially at the C–Br position, leaving the C–Cl bond intact for subsequent diversification [2]. Furthermore, the 3,5‑substitution pattern of the target compound positions the bromo handle and the difluoropiperidine group in a meta relationship on the pyridine ring, creating a distinct vector geometry compared to the 2,5‑ or 2,4‑regioisomeric analogs, which influences the trajectory of elaborated substituents in three‑dimensional target binding sites [3].

Cross-coupling Suzuki-Miyaura Chemoselectivity Synthetic efficiency

Wnt Pathway Inhibitor Intermediate: Patent-Documented Role in Merck Pyridyl Piperidine Series Targeting β‑Catenin Signaling

3‑Bromo‑5‑(4,4‑difluoropiperidin‑1‑yl)pyridine is a building block within the chemical scope of Merck Patent GmbH's pyridyl piperidine series (Formula I), disclosed as Wnt pathway inhibitors for the treatment of hyperproliferative diseases including colorectal, hepatocellular, and lung cancers [1]. The patent explicitly claims substituted pyridyl piperidine compounds where the pyridine ring bears a piperidine substituent (including 4,4‑difluoropiperidine) and is amenable to further functionalization via halogen‑based cross‑coupling. In contrast, non‑fluorinated piperidine analogs within the same patent series would lack the metabolic stability and basicity modulation benefits described in Evidence Items 1–3, potentially compromising in vivo efficacy. While the patent does not disclose isolated biological data for the exact CAS 1707358-05-1 compound, it establishes the structural class as pharmacologically validated, and the target compound's combination of a bromo leaving group with a metabolically stabilized difluoropiperidine ring makes it a strategically preferred intermediate for synthesizing elaborated Wnt inhibitors [2].

Wnt/β-catenin pathway Cancer therapeutics Pyridyl piperidine Colorectal cancer

Optimal Deployment Scenarios for 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine in Drug Discovery and Chemical Development


Kinase Inhibitor Lead Optimization Requiring Intrinsic Metabolic Stabilization

When a kinase inhibitor hit series exhibits rapid hepatic clearance (CLint > 50 μL/min/mg protein) attributable to piperidine N‑dealkylation or α‑carbon oxidation, replacing the piperidine ring with the 4,4‑difluoropiperidine moiety—as pre‑installed in CAS 1707358-05-1—directly addresses this liability. The 3.2‑fold half‑life extension demonstrated for the 4,4‑difluoropiperidine scaffold (Evidence Item 1, ) reduces the probability that metabolic instability will preclude advancement to in vivo efficacy studies. Simultaneously, the +0.9 LogP unit increase (Evidence Item 2, ) enhances passive permeability without exceeding drug‑likeness thresholds, and the ~2.2 pKₐ unit reduction (Evidence Item 3, [1]) mitigates the hERG channel blockade risk commonly associated with highly basic kinase inhibitor chemotypes. The C3‑bromo handle (Evidence Item 4) enables rapid diversification to explore the solvent‑exposed or ribose‑pocket regions of the kinase ATP‑binding site.

Wnt/β‑Catenin Pathway Inhibitor Synthesis for Colorectal Cancer Drug Discovery

Research groups pursuing canonical Wnt pathway antagonists for APC‑mutant colorectal cancer can use CAS 1707358-05-1 as a direct entry point to the pyridyl piperidine chemical space claimed in Merck Patent US 2017/0107222 A1 (Evidence Item 5, [2]). The compound's bromo substituent allows Suzuki coupling with boronic acids bearing diverse aromatic, heteroaromatic, or vinyl groups to elaborate the pyridine C3 position, while the 4,4‑difluoropiperidine ring remains intact as the pharmacophoric element that engages the Wnt signaling protein target. This convergent synthetic strategy circumvents the need for late‑stage fluorination or multi‑step protection/deprotection sequences, accelerating the synthesis of focused compound libraries for SAR studies.

Fragment‑Based Drug Design Leveraging Defined Exit Vector Geometry and Reduced Basicity

Fragment‑based screening campaigns that identify pyridine‑piperidine fragments can upgrade to CAS 1707358-05-1 to simultaneously introduce three favorable properties: (i) the meta‑substitution pattern provides a well‑defined ~120° exit vector angle for growing the fragment toward adjacent binding pockets; (ii) the attenuated basicity (pKₐ ~8.2 vs. ~10.4 for piperidine fragments, Evidence Item 3 [1]) reduces the likelihood of non‑specific electrostatic interactions that confound fragment hit triage; and (iii) the bromo substituent enables direct fragment elaboration via Pd‑catalyzed cross‑coupling without requiring additional functional group interconversion steps. The 3,5‑disubstituted pyridine scaffold also offers a balanced lipophilic‑hydrophilic profile (predicted LogP estimated in the 1.5–2.5 range for the elaborated target compound), consistent with fragment‑to‑lead progression criteria.

Parallel Library Synthesis for CNS‑Penetrant Candidate Optimization

The combination of controlled lipophilicity (LogP contribution from difluoropiperidine ~1.2, Evidence Item 2 ) and moderate basicity (pKₐ ~8.2, Evidence Item 3 [1]) aligns with the physicochemical property ranges empirically associated with blood‑brain barrier (BBB) penetration (CNS MPO score optimization). CAS 1707358-05-1 can serve as a common intermediate for parallel amination or cross‑coupling reactions using 96‑well plate formats, enabling rapid generation of CNS‑targeted compound libraries. The bromo leaving group's superior reactivity relative to chloro analogs (Evidence Item 4) ensures high conversion rates under the mild, aqueous conditions preferred for parallel synthesis, minimizing by‑product formation and simplifying high‑throughput purification workflows.

Quote Request

Request a Quote for 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.